Posaconazole Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

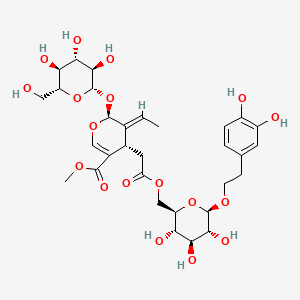

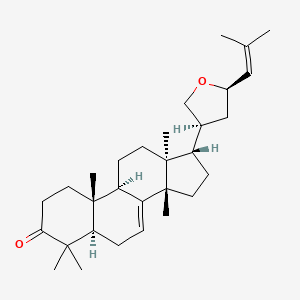

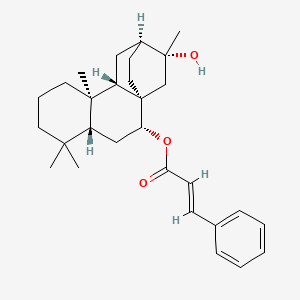

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

科学的研究の応用

Stability Indicating Methods

Development of HPLC Method

A study by Kathirvel et al. (2014) developed a validated, stability-indicating reversed phase HPLC method for quantitative determination of Posaconazole and its related substances in active pharmaceutical ingredients (API). This method is significant for ensuring the quality and stability of Posaconazole by accurately identifying and quantifying impurities, including Impurity D, under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation (Kathirvel et al., 2014).

Synthesis and Characterization of Impurities

Deshydroxy Posaconazole

Ravikumar et al. (2016) focused on the process development of Posaconazole, during which Deshydroxy Posaconazole was identified as a critical impurity. The paper describes the synthesis and characterization of this impurity, which is crucial for understanding the impurity profile of Posaconazole and ensuring its safety and efficacy (Ravikumar et al., 2016).

Analytical Techniques for Impurity Analysis

UPLC Method for Related Substances

Prasad et al. (2015) developed a stability-indicating UPLC method for the determination of related substances of Posaconazole, including Hydroxytriazole, Tosylated compound, Deshydroxy Posaconazole, and Benzylated Posaconazole in the drug substance. This method provides a more efficient and sensitive approach to impurity analysis, ensuring the pharmaceutical quality of Posaconazole (Prasad et al., 2015).

Impurity Identification and Characterization

Degradation Product Identification

Zhong et al. (2011) identified and characterized unknown degradation products in Posaconazole drug products using CASI technology in a Fourier transform ion cyclotron resonance mass spectrometer. This study is vital for understanding the degradation pathways of Posaconazole and ensuring the stability of its formulations (Zhong et al., 2011).

将来の方向性

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce Posaconazole Impurity D . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

特性

CAS番号 |

357189-97-0 |

|---|---|

製品名 |

Posaconazole Impurity D |

分子式 |

C21H20F2N4O3 |

分子量 |

414.413 |

IUPAC名 |

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |

InChIキー |

FCASVHIAWJZBAQ-VFNWGFHPSA-N |

SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

同義語 |

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。